Product packaging for 3-(4-Chlorophenyl)-2'-methoxypropiophenone(Cat. No.:CAS No. 898787-62-7)

3-(4-Chlorophenyl)-2'-methoxypropiophenone

Cat. No.: B3023813
CAS No.: 898787-62-7
M. Wt: 274.74 g/mol
InChI Key: WZZDQRGZXPOCNR-UHFFFAOYSA-N
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Description

Contextualization within Aromatic Ketone and Propiophenone (B1677668) Derivative Research

Aromatic ketones are fundamental building blocks in organic synthesis. chemicalbook.com The parent compound, propiophenone, is a well-documented intermediate in the preparation of pharmaceuticals, particularly those targeting the central nervous system, such as anxiolytic and hypnotic drugs. manavchem.com Research into propiophenone derivatives is a dynamic field, with studies frequently exploring how various substituents alter the molecule's physical, chemical, and biological properties. ontosight.aidrugbank.com

The addition of substituents like a methoxy (B1213986) group and a chlorinated phenyl ring, as seen in 3-(4-Chlorophenyl)-2'-methoxypropiophenone, is a common strategy in medicinal chemistry to modulate a molecule's activity. The methoxy group is a common feature in many biologically active compounds, while halogenation, particularly chlorination, can enhance properties like metabolic stability or binding affinity. The study of such substituted ketones provides valuable data for developing new synthetic methodologies and for the rational design of molecules with targeted functions. chemicalbook.com

Table 1: Physicochemical Properties of Propiophenone
PropertyValue
Chemical FormulaC₉H₁₀O
Molar Mass134.18 g/mol
AppearanceColorless to pale yellow liquid
Melting Point17-21 °C
Boiling Point218 °C
Solubility in WaterInsoluble
Solubility in Organic SolventsMiscible with methanol, ethanol (B145695), ether, benzene (B151609)

Theoretical Frameworks for Understanding Substituted Propiophenone Behavior

The chemical behavior of this compound is governed by the electronic effects of its substituents. numberanalytics.com These effects, primarily inductive and resonance effects, alter the electron density across the molecule, influencing the reactivity of the carbonyl group and the aromatic rings. lasalle.edunumberanalytics.com

2'-Methoxy Group: The methoxy group (-OCH₃) on the main phenyl ring is a strong electron-donating group through resonance, as the oxygen's lone pairs can delocalize into the aromatic π-system. lasalle.edu This increases the electron density of the ring, particularly at the ortho and para positions, making the ring more susceptible to electrophilic aromatic substitution. libretexts.org It also has a weaker, electron-withdrawing inductive effect due to the oxygen's high electronegativity.

These competing electronic effects create a complex reactivity profile. The electron-donating methoxy group can influence the reactivity of the adjacent carbonyl group, while the electronic nature of the 4-chlorophenyl group affects the properties of the propionyl chain. Understanding these principles is crucial for predicting how the molecule will behave in various chemical reactions. numberanalytics.com

Table 2: Theoretical Electronic Effects of Substituents on the Propiophenone Scaffold
SubstituentPositionInductive EffectResonance EffectOverall Effect on Main Ring Reactivity
-OCH₃ (Methoxy)2' (ortho)Electron-withdrawingStrongly electron-donatingActivating
-Cl (Chloro) on Phenyl3 (on side chain)Indirectly influences the carbonyl group's electrophilicity and α-proton acidity via the side chain.

Significance in Contemporary Organic Synthesis and Chemical Biology Investigations

While specific research on this compound is not widely published, its structural motifs are significant in modern chemical research. Propiophenone derivatives are key precursors for synthesizing a wide range of compounds. researchgate.net The presence of multiple reactive sites—the carbonyl group, the activated methoxy-bearing ring, the halogenated phenyl ring, and the α- and β-carbons of the ketone chain—makes this molecule a potentially valuable and versatile intermediate.

In organic synthesis, it could serve as a scaffold for creating complex heterocyclic compounds, which are prevalent in pharmaceuticals. researchgate.net For example, the ketone functional group can readily participate in condensation, reduction, or amination reactions. researchgate.net Structurally related compounds, such as chalcones (which can be formed from substituted acetophenones and benzaldehydes), are known to possess a wide array of biological activities, suggesting that derivatives of this compound could be valuable targets in drug discovery programs. nih.govmdpi.com The molecule could be a building block in the synthesis of novel compounds for evaluation as potential therapeutic agents, for instance in areas like cancer research or neuropharmacology, where substituted aromatic ketones have shown promise. ontosight.ainih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H15ClO2 B3023813 3-(4-Chlorophenyl)-2'-methoxypropiophenone CAS No. 898787-62-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-chlorophenyl)-1-(2-methoxyphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClO2/c1-19-16-5-3-2-4-14(16)15(18)11-8-12-6-9-13(17)10-7-12/h2-7,9-10H,8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZZDQRGZXPOCNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)CCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00644463
Record name 3-(4-Chlorophenyl)-1-(2-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00644463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898787-62-7
Record name 3-(4-Chlorophenyl)-1-(2-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00644463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Ii. Synthetic Methodologies for 3 4 Chlorophenyl 2 Methoxypropiophenone and Analogues

Classic Synthetic Routes and Strategic Adaptations

The synthesis of propiophenone (B1677668) and its substituted analogues, including 3-(4-Chlorophenyl)-2'-methoxypropiophenone, is well-established in organic chemistry, primarily utilizing Friedel-Crafts acylation and Grignard reagent-based strategies. These methods offer versatile pathways to construct the core ketone structure by forming a key carbon-carbon bond between the aromatic rings and the propionyl group.

The Friedel-Crafts reaction, discovered by Charles Friedel and James Crafts in 1877, remains a cornerstone for attaching substituents to aromatic rings. nih.gov The acylation variant is particularly effective for synthesizing aryl ketones and proceeds through an electrophilic aromatic substitution mechanism. nih.govmdpi.com

Electrophilic Aromatic Substitution (SEAr) is a fundamental reaction type where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. wikipedia.org In the context of Friedel-Crafts acylation, the electrophile is an acylium ion, which is generated from an acyl halide or anhydride (B1165640) in the presence of a catalyst. mdpi.comtotal-synthesis.com The aromatic ring acts as a nucleophile, attacking the acylium ion to form a resonance-stabilized carbocation known as an arenium ion or sigma complex. wikipedia.orguci.edu Aromaticity is then restored by the loss of a proton. uci.edu

For the synthesis of this compound, two primary Friedel-Crafts strategies can be envisioned:

Acylation of Chlorobenzene (B131634): Reacting chlorobenzene with 3-(2-methoxyphenyl)propanoyl chloride. The methoxy (B1213986) group on the acyl chain does not directly influence the aromatic substitution but is part of the desired final structure. The chlorine atom on chlorobenzene is a deactivating but ortho, para-directing group.

Acylation of Anisole (B1667542) (Methoxybenzene): Reacting anisole with 3-(4-chlorophenyl)propanoyl chloride. The methoxy group of anisole is a strongly activating, ortho, para-directing group, making this a more favorable pathway. The acylation would predominantly occur at the para position due to the steric hindrance of the methoxy group, with some ortho product formation.

The general mechanism involves the formation of the acylium ion, followed by the nucleophilic attack from the aromatic ring and subsequent deprotonation to yield the final ketone. uci.edu

The choice of catalyst is critical in Friedel-Crafts acylation to ensure high efficiency and selectivity. Traditionally, stoichiometric amounts of strong Lewis acids are required because the catalyst complexes with the product ketone. tamu.edu

Traditional Lewis Acids: Aluminum chloride (AlCl₃) is the most common and powerful catalyst used for these reactions. tamu.edu Other Lewis acids like ferric chloride (FeCl₃), zinc chloride (ZnCl₂), and titanium tetrachloride (TiCl₄) are also employed, sometimes offering milder reaction conditions. tamu.edustackexchange.com However, these catalysts are often required in stoichiometric amounts and generate significant hazardous waste, making the process environmentally challenging. aiche.org

Brønsted Acids: Strong Brønsted acids can also facilitate acylation, particularly with highly activated aromatic compounds like anisole. mdpi.comresearchgate.net

Heterogeneous Catalysts: To address the environmental concerns of traditional catalysts, significant research has focused on developing solid acid catalysts. Zeolites, such as Beta zeolite and mordenite, have shown high activity and selectivity in the acylation of anisole. aiche.orgresearchgate.net They offer the advantages of being reusable, non-corrosive, and environmentally benign. aiche.org

Lanthanide Triflates: Lanthanide trifluoromethanesulfonates [Ln(OTf)₃] have emerged as efficient, water-tolerant, and reusable Lewis acid catalysts for Friedel-Crafts acylations, proceeding smoothly under mild conditions. stackexchange.comresearchgate.net

The following table summarizes various catalytic systems used in Friedel-Crafts acylation:

Catalyst TypeExamplesKey CharacteristicsReferences
Traditional Lewis AcidsAlCl₃, FeCl₃, ZnCl₂High reactivity; Often require stoichiometric amounts; Generate hazardous waste. tamu.edustackexchange.com
Heterogeneous CatalystsZeolites (Beta, Mordenite), ClaysReusable; Environmentally friendly; Shape-selective. aiche.orgresearchgate.net
Lanthanide TriflatesSc(OTf)₃, Y(OTf)₃Reusable; Water-tolerant; Mild reaction conditions. stackexchange.comresearchgate.net
Other SystemsCobalt(II) acetylacetonate, Niobium pentachlorideHighly efficient for electron-rich aromatics; Reusable. researchgate.netijpcbs.com

The Grignard reaction, developed by Victor Grignard and recognized with the Nobel Prize in 1912, is a powerful tool for forming carbon-carbon bonds. mnstate.edulibretexts.org It involves an organomagnesium halide (Grignard reagent), which acts as a potent nucleophile. mnstate.edu

Grignard reagents are prepared by reacting an organic halide with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). wikipedia.orgchemguide.co.uk The magnesium is coated with a passivating layer of magnesium oxide, which must be overcome for the reaction to initiate. wikipedia.org This can be achieved through mechanical means like crushing or by using activating agents such as iodine or 1,2-dibromoethane. wikipedia.org The reaction must be conducted under strictly anhydrous conditions as Grignard reagents are strong bases and react rapidly with water. chemguide.co.uksciencemadness.org

For the synthesis of this compound, two key Grignard reagents could be prepared:

4-Chlorophenylmagnesium bromide: Prepared from 4-chlorobromobenzene and magnesium. While Grignard reagents can be formed from aryl chlorides, the reaction is often more sluggish than with bromides or iodides and may require THF as the solvent. sciencemadness.org

2-Methoxyphenylmagnesium bromide: Prepared from 2-bromoanisole (B166433) and magnesium.

The general reaction for the formation of an aryl Grignard reagent is: Ar-X + Mg → Ar-MgX (where Ar = aryl group, X = Cl, Br, I)

Once formed, the Grignard reagent can be used to construct the propiophenone skeleton through several pathways.

Reaction with Nitriles: A common method for synthesizing ketones is the reaction of a Grignard reagent with a nitrile. organic-chemistry.orglibretexts.org The Grignard reagent adds to the carbon-nitrogen triple bond to form an imine salt intermediate, which is then hydrolyzed with aqueous acid to yield the ketone. libretexts.org For the target molecule, this could involve reacting 4-chlorophenylmagnesium bromide with 2-methoxypropionitrile or reacting 2-methoxyphenylmagnesium bromide with 3-(4-chlorophenyl)propionitrile. A similar synthesis of 3'-methoxypropiophenone (B1296965) involves reacting ethyl magnesium bromide with 3-methoxy benzonitrile, which yields the product in 99% after workup. A continuous flow process for a similar reaction achieved an 84% yield. ncl.res.inacs.org

Aldehyde/Oxidation Sequence: An alternative two-step route involves the reaction of a Grignard reagent with an aldehyde to form a secondary alcohol, which is subsequently oxidized to the ketone. chemguide.co.ukmasterorganicchemistry.com

Grignard Addition: 4-chlorophenylmagnesium bromide could be reacted with 2-methoxypropionaldehyde to give 1-(4-chlorophenyl)-1-(2-methoxyphenyl)propan-1-ol.

Oxidation: The resulting secondary alcohol is then oxidized to the ketone. Various reagents can be used for this transformation, with the choice depending on the presence of other sensitive functional groups. Milder reagents like Pyridinium chlorochromate (PCC) are effective for converting secondary alcohols to ketones without over-oxidation. libretexts.org Other common methods include Swern oxidation or using Jones reagent (CrO₃ in H₂SO₄). libretexts.org

The following table summarizes common oxidizing agents for this conversion:

Oxidizing Agent/MethodDescriptionReferences
Jones Reagent (CrO₃/H₂SO₄)A strong oxidizing agent, typically used for robust substrates. libretexts.org
Pyridinium Chlorochromate (PCC)A milder reagent that oxidizes secondary alcohols to ketones effectively. libretexts.org
Swern OxidationUses dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride at low temperatures; a mild and high-yield method. chemicalbook.com

Condensation and Decarboxylation Strategies for Related Ketones

The formation of ketones through condensation and subsequent decarboxylation represents a classical approach in organic synthesis. These strategies typically involve the creation of a β-keto acid or a related intermediate, which then loses carbon dioxide upon heating to yield the final ketone product.

One such method is ketonic decarboxylation, which involves heating two equivalents of a carboxylic acid with a metal oxide catalyst. sjf.eduwikipedia.org This process generates a symmetrical ketone, water, and carbon dioxide. wikipedia.org For the synthesis of unsymmetrical ketones, a variation known as cross-ketonization can be employed, where two different carboxylic acids are used. sjf.edu However, achieving selectivity for the desired cross-product can be challenging unless one of the acids is used in significant excess. wikipedia.org The reaction mechanism is thought to involve the nucleophilic attack of the alpha-carbon of one acid molecule on the carbonyl of another, in a process that may be concerted with decarboxylation. wikipedia.org

Another powerful strategy is the Claisen condensation of esters to form β-ketoesters. libretexts.org In this reaction, an ester enolate attacks the carbonyl group of another ester molecule, resulting in the formation of a β-ketoester. libretexts.orgyoutube.com Subsequent hydrolysis of the ester group to a carboxylic acid, followed by heating, readily induces decarboxylation to afford a ketone. libretexts.orgyoutube.com This sequence is a reliable method for constructing ketone frameworks.

Aldol (B89426) condensation reactions can also be adapted for ketone synthesis. libretexts.org While the initial aldol reaction between two aldehydes or ketones yields a β-hydroxy carbonyl compound, subsequent dehydration can lead to an α,β-unsaturated ketone. libretexts.org This product can then be further modified to achieve the desired saturated ketone structure.

Table 1: Overview of Condensation and Decarboxylation Strategies for Ketone Synthesis
StrategyStarting MaterialsKey IntermediateFinal ProductKey Features
Ketonic DecarboxylationCarboxylic AcidsN/A (Concerted mechanism proposed)Symmetrical or Unsymmetrical KetoneRequires heat and metal catalyst; selectivity can be an issue for unsymmetrical ketones. wikipedia.org
Claisen Condensation & DecarboxylationEstersβ-KetoesterKetoneA two-step process involving condensation followed by hydrolysis and decarboxylation. libretexts.org
Aldol CondensationAldehydes/Ketonesβ-Hydroxy Carbonyl or α,β-Unsaturated Carbonylα,β-Unsaturated Ketone (initially)Forms a C-C bond and can introduce unsaturation conjugated to the carbonyl. libretexts.org

Advanced and Stereoselective Synthetic Approaches for Propiophenone Scaffolds

Asymmetric catalysis is a powerful tool for synthesizing chiral molecules, which is of paramount importance in fields like medicinal chemistry. nih.govnih.gov In the context of propiophenone synthesis, asymmetric methods can establish stereocenters with high enantioselectivity, particularly at the α-carbon or the β-carbon following carbonyl reduction.

Prochiral ketones, such as acetophenone (B1666503) derivatives, are ideal substrates for asymmetric reactions that create chiral secondary alcohols. wikipedia.org One of the most significant approaches is the enantioselective hydrogenation or reduction of the ketone's carbonyl group. wikipedia.orgrsc.org Catalysts developed by Noyori and others, often featuring Ruthenium (II) complexes with chiral diphosphine and diamine ligands (e.g., BINAP and DPEN), are highly effective for this transformation. rsc.orgnih.gov These reactions can produce alcohols with nearly perfect enantioselectivity. acs.org

Another strategy involves the enantioselective addition of organometallic reagents to the carbonyl group. mdpi.com While organozirconium reagents are relatively inert to carbonyls, their nucleophilicity can be unlocked using catalysts or mediators. mdpi.com The use of chiral ligands in conjunction with these reagents allows for the asymmetric addition to aldehydes and ketones, yielding chiral alcohols. mdpi.com Similarly, chiral zinc enamides can be added to alkenes, which, after reaction with an electrophile and hydrolysis, produce optically active α-substituted ketones. acs.org

Table 2: Examples of Catalysts in Enantioselective Ketone Reactions
Reaction TypeCatalyst System ExampleSubstrateProductTypical Enantiomeric Excess (ee)
Asymmetric Hydrogenationtrans-Ru(H)₂(S,S-dpen)(S-xylbinap)Acetophenone(R)-1-PhenylethanolUp to 99% rsc.orgnih.gov
Asymmetric Transfer HydrogenationRuthenium with a chiral diamine ligandAryl KetonesChiral Aryl AlcoholsHigh wikipedia.org
Asymmetric Borane ReductionOxazaborolidines (CBS catalyst)Prochiral KetonesChiral Secondary AlcoholsUp to 99% nih.gov
Asymmetric Alkyl AdditionAlkylzirconium/ZnBr₂ with Chiral LigandAldehydesChiral Secondary AlcoholsGood to High mdpi.com

The introduction of an aryl group at the α-position of a carbonyl compound is a key transformation for the synthesis of many important molecules, including propiophenone analogues. nih.gov Transition-metal-catalyzed cross-coupling reactions are the premier methods for achieving this. researchgate.net These reactions typically involve coupling an enolate or an α-halo carbonyl compound with an aryl halide or its equivalent. nih.govprinceton.edu

A modern approach involves metallaphotoredox catalysis, which provides a unified method for the α-arylation of various activated alkyl chlorides, including α-chloroketones, with a wide range of aryl bromides under mild conditions. nih.govprinceton.edu This strategy is predicated on a halogen atom abstraction/nickel radical-capture mechanism. princeton.edu

Among the most powerful cross-coupling reactions are the Negishi and Suzuki arylations. youtube.com Both are typically palladium-catalyzed and follow a general catalytic cycle of oxidative addition, transmetalation, and reductive elimination. youtube.com

The Negishi reaction involves the coupling of an organo(pseudo)halide with an organozinc reagent. researchgate.net It is known for its broad scope and tolerance of many functional groups. researchgate.net For synthesizing α-arylcarbonyl compounds, this could involve coupling an α-halo ketone with an arylzinc reagent.

The Suzuki reaction is one of the most widely used cross-coupling methods and employs an organoboron reagent, such as a boronic acid, as the coupling partner. nih.gov Nickel-catalyzed Suzuki reactions have been developed for the arylation of unactivated tertiary and secondary alkyl halides, providing a powerful route to constructing all-carbon quaternary centers. nih.govnih.gov In the context of propiophenones, Suzuki coupling can be used to attach the aryl group to the α-carbon of the ketone. researchgate.netorganic-chemistry.org

To enhance synthetic efficiency, reduce waste, and save time, chemists are increasingly turning to multi-component reactions (MCRs) and one-pot syntheses. researchgate.netchemrxiv.org These approaches combine multiple reaction steps into a single operation without isolating intermediates. researchgate.netnih.gov

MCRs are particularly powerful as they can rapidly build molecular complexity from three or more starting materials in a single step. frontiersin.orgrsc.org The development of new MCRs allows for the creation of large libraries of compounds for screening and discovery. frontiersin.org While specific MCRs for this compound are not detailed, the principles of MCR design can be applied to develop novel, efficient routes to this and related propiophenone scaffolds. chemrxiv.orgnih.gov One-pot synthesis, which can involve MCRs, cascade reactions, or simply telescoping synthetic steps, is highly valued in the pharmaceutical industry for its economic and ecological benefits. researchgate.net

Cross-Coupling Methodologies for α-Arylcarbonyl Compounds

Derivatization Strategies for this compound

Derivatization of the parent compound, this compound, involves the chemical modification of its structure to generate new, related compounds or analogues. These strategies are pivotal for exploring the chemical space around the core scaffold. The primary sites for such modifications include the carbonyl group, the aromatic rings, and the carbon atom alpha to the carbonyl.

The introduction of new functional groups onto the this compound framework can significantly alter its chemical and physical properties. pressbooks.pubmasterorganicchemistry.combccampus.ca Functionalization can be directed at several key positions within the molecule, leveraging the distinct reactivity of each part of the scaffold. libretexts.org

Modification of the Carbonyl Group: The ketone moiety is a prime target for derivatization. Reduction of the carbonyl group using reducing agents like sodium borohydride (B1222165) can yield the corresponding secondary alcohol, introducing a hydroxyl group and a new chiral center. nih.gov Further reactions, such as reductive amination, can convert the ketone into a primary, secondary, or tertiary amine, significantly altering the molecule's polarity and basicity.

Substitution on Aromatic Rings: Both the 4-chlorophenyl and the 2'-methoxyphenyl rings can undergo electrophilic aromatic substitution to introduce additional functional groups. The directing effects of the existing substituents (chloro, methoxy, and the acyl group) will influence the position of new substituents. For example, nitration, halogenation, or Friedel-Crafts acylation can be employed to add nitro, halo, or acyl groups, respectively, to specific positions on the rings.

Alpha-Carbon Functionalization: The methylene (B1212753) carbon atom adjacent to the carbonyl group (the α-carbon) is acidic and can be deprotonated to form an enolate. This enolate can then act as a nucleophile in reactions with various electrophiles, allowing for the introduction of alkyl, acyl, or other functional groups at this position.

The table below summarizes potential derivatization reactions for introducing diverse functional groups onto the this compound scaffold.

Reaction Type Target Site Reagents/Conditions Functional Group Introduced
Reduction Carbonyl GroupNaBH₄, LiAlH₄Hydroxyl (-OH)
Reductive Amination Carbonyl GroupNH₃, RNH₂, R₂NH / NaBH₃CN, H₂/Pd-CAmine (-NH₂, -NHR, -NR₂)
Wittig Reaction Carbonyl GroupPh₃P=CHR (Wittig Reagent)Alkene (-C=CHR)
Electrophilic Nitration Aromatic RingsHNO₃ / H₂SO₄Nitro (-NO₂)
Electrophilic Halogenation Aromatic RingsBr₂ / FeBr₃Bromo (-Br)
α-Alkylation α-Carbon1. LDA, 2. R-XAlkyl (-R)

While this compound is itself an achiral molecule, derivatization can readily introduce chirality, leading to the synthesis of stereoisomers. The most common strategy for this is the asymmetric transformation of the prochiral ketone group.

The reduction of the carbonyl to a hydroxyl group creates a new stereocenter at the carbinol carbon. Controlling the stereochemical outcome of this reduction allows for the selective synthesis of either the (R)- or (S)-enantiomer of the resulting alcohol. This is a critical step in the synthesis of enantiomerically pure compounds, as different stereoisomers can exhibit distinct biological activities.

Several methods exist for achieving stereoselective ketone reduction:

Chiral Reducing Agents: The use of chiral hydride reagents, such as those derived from boron and modified with chiral ligands (e.g., Corey-Bakshi-Shibata (CBS) catalysts), can facilitate highly enantioselective reductions. These reagents create a chiral environment around the carbonyl group, favoring the addition of a hydride from one specific face of the ketone.

Chiral Catalysts: Catalytic hydrogenation using a chiral metal catalyst (e.g., ruthenium or rhodium complexes with chiral phosphine (B1218219) ligands like BINAP) is another powerful method for asymmetric reduction. This approach offers high enantioselectivity with low catalyst loading.

Chiral Auxiliaries: An alternative strategy involves covalently attaching a chiral auxiliary to the molecule, performing a diastereoselective reaction, and then cleaving the auxiliary. While effective, this multi-step process can be less efficient than direct catalytic methods.

The following table details common strategies for the chiral synthesis of stereoisomers from this compound.

Strategy Reagent/Catalyst System Resulting Stereoisomer Typical Outcome
Asymmetric Reduction (R)-CBS catalyst with BH₃(S)-AlcoholHigh enantiomeric excess (>90% ee)
Asymmetric Reduction (S)-CBS catalyst with BH₃(R)-AlcoholHigh enantiomeric excess (>90% ee)
Asymmetric Hydrogenation H₂, Ru-((R)-BINAP)Cl₂(R)-AlcoholHigh enantiomeric excess
Asymmetric Hydrogenation H₂, Ru-((S)-BINAP)Cl₂(S)-AlcoholHigh enantiomeric excess

The development of these chiral derivatization methods is essential for synthesizing specific stereoisomers of this compound analogues, enabling detailed investigation into their stereospecific properties and interactions. beilstein-archives.org

Iii. Chemical Reactivity and Mechanistic Investigations of 3 4 Chlorophenyl 2 Methoxypropiophenone

Fundamental Reaction Pathways of Propiophenones

Propiophenones, as a class of aromatic ketones, undergo a range of characteristic reactions. The reactivity of 3-(4-Chlorophenyl)-2'-methoxypropiophenone can be understood through these fundamental pathways, which are modulated by its specific substituents.

Reduction: The carbonyl group of propiophenones is susceptible to reduction to a secondary alcohol. This transformation can be achieved using various reducing agents. The reduction of 4'-methoxypropiophenone, a structurally related compound, has been shown to yield the corresponding alcohol, 1-(4-methoxyphenyl)propan-1-ol. nih.gov It is anticipated that this compound would undergo a similar reduction of its carbonyl group.

Reagent TypeExample ReagentExpected Product with this compound
Hydride Reducing AgentsSodium borohydride (B1222165) (NaBH4), Lithium aluminum hydride (LiAlH4)1-(2-methoxyphenyl)-1-(4-chlorophenyl)propan-2-ol
Catalytic HydrogenationH2/Pd, Pt, Ni1-(2-methoxyphenyl)-1-(4-chlorophenyl)propan-2-ol

This table presents expected reduction products based on the known reactivity of similar propiophenones.

The two aromatic rings of this compound exhibit different reactivities towards electrophilic and nucleophilic substitution due to the directing effects of their substituents.

Electrophilic Aromatic Substitution:

2'-Methoxy Phenyl Ring: The methoxy (B1213986) group (-OCH3) is a strong activating group and an ortho-, para-director. Therefore, electrophilic substitution is expected to occur preferentially on this ring at the positions ortho and para to the methoxy group.

4-Chlorophenyl Ring: The chlorine atom (-Cl) is a deactivating group but is also an ortho-, para-director. Electrophilic substitution on this ring would be slower compared to the methoxy-substituted ring and would be directed to the positions ortho to the chlorine atom.

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution is generally less common for unsubstituted aromatic rings but can occur under specific conditions, particularly when strong electron-withdrawing groups are present. masterorganicchemistry.com The chlorine atom on the phenyl ring of this compound could potentially be displaced by a strong nucleophile, although this would likely require harsh reaction conditions. The reaction is facilitated by electron-withdrawing groups that can stabilize the intermediate Meisenheimer complex. masterorganicchemistry.com

The carbonyl group is a key site of reactivity in this compound. It can undergo a variety of nucleophilic addition and condensation reactions.

Reductive Amination: The carbonyl group can react with amines in the presence of a reducing agent to form substituted amines. For example, the reductive amination of propiophenone (B1677668) with benzylamine (B48309) has been studied. researchgate.net

Corey-Chaykovsky Reaction: Reaction with sulfur ylides can lead to the formation of epoxides. organic-chemistry.org

Condensation Reactions: The α-protons to the carbonyl group are acidic and can be removed by a base to form an enolate. This enolate can then participate in various condensation reactions, such as the aldol (B89426) condensation.

Detailed Mechanistic Studies of Key Transformations

While specific mechanistic studies for this compound are limited, the general mechanisms for the reactions of propiophenones provide a framework for understanding its transformations.

The mechanisms of many reactions involving propiophenones proceed through transient species known as reaction intermediates. wikipedia.orgnumberanalytics.comallen.in

Carbocations and Carbanions: In electrophilic aromatic substitution reactions, an arenium ion (a carbocation) is a key intermediate. allen.in Nucleophilic aromatic substitution, on the other hand, can proceed through a negatively charged intermediate known as a Meisenheimer complex (a carbanion). masterorganicchemistry.com

Enolates: As mentioned, the deprotonation of the α-carbon leads to the formation of an enolate intermediate, which is crucial in many condensation reactions.

Radicals: Some reactions may proceed through radical intermediates, particularly under photochemical or high-temperature conditions.

The characterization of these transient species is often achieved through spectroscopic techniques. researchgate.net

Understanding the mechanism of a chemical reaction often involves studying its kinetics and using spectroscopic methods to observe the transformation of reactants into products. patonlab.com

Kinetic Studies: By measuring the rate of a reaction under different conditions (e.g., varying concentrations of reactants, temperature), a rate law can be determined. This provides valuable information about the molecularity of the rate-determining step of the reaction. Kinetic studies have been instrumental in understanding the mechanisms of both electrophilic and nucleophilic aromatic substitution reactions. ucl.ac.uknih.gov

Spectroscopic Investigations: Spectroscopic techniques are powerful tools for elucidating reaction mechanisms by providing information about the structure of reactants, products, and any observable intermediates. researchgate.netnih.gov

Spectroscopic TechniqueInformation Gained
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the carbon-hydrogen framework of molecules, allowing for the identification of products and, in some cases, the observation of stable intermediates.
Infrared (IR) Spectroscopy Useful for monitoring the progress of a reaction by observing the disappearance of the carbonyl stretching frequency of the starting material and the appearance of new functional group absorptions in the product.
Mass Spectrometry (MS) Allows for the determination of the molecular weight of products and can provide structural information through fragmentation patterns.
UV-Visible Spectroscopy Can be used to monitor reactions involving colored species or changes in conjugation.

These methods, often used in combination, provide a comprehensive picture of the reaction pathway and the structures of the species involved.

Analysis of Substituent Effects and Reaction Conditions on Reactivity

The reactivity of this compound is intricately governed by the electronic properties of its substituents and the specific conditions under which a reaction is performed. The presence of a chloro group on the 3-phenyl ring and a methoxy group on the 2'-position of the propiophenone core introduces a complex interplay of inductive and resonance effects that, along with external factors like temperature, solvent, and catalysts, dictate the molecule's behavior in chemical transformations.

Substituent Effects on Reactivity

The propiophenone structure possesses several reactive sites: the carbonyl group, the α- and β-carbons, and the two aromatic rings. The substituents play a crucial role in modulating the electron density at these sites.

The 2'-Methoxy Group: The methoxy group (–OCH₃) on the benzoyl ring is a strong activating group. minia.edu.eg Through a resonance effect, its lone pair of electrons can be delocalized into the aromatic ring, increasing the electron density, particularly at the ortho and para positions. libretexts.orgstpeters.co.in This makes the 2'-methoxy-substituted ring significantly more susceptible to electrophilic aromatic substitution compared to an unsubstituted benzene (B151609) ring. minia.edu.eg However, this electron-donating nature can also influence the reactivity of the adjacent carbonyl group. For reactions involving nucleophilic attack at the carbonyl carbon, the increased electron density from the methoxy group may slightly reduce its electrophilicity. Studies on related lignin (B12514952) model compounds show that methoxy groups have a significant electron-absorbing effect, which can influence the dissociation energy of adjacent functional groups and impact the electrophilic activity of the molecule. nih.gov

Influence of Reaction Conditions

External reaction conditions are critical in directing the outcome and efficiency of reactions involving complex molecules like this compound. Key parameters include temperature, solvent, and the presence of catalysts.

Temperature: Temperature is a pivotal factor controlling reaction kinetics. In the synthesis of related α-substituted propiophenones, it was found that room temperature was insufficient to promote the reaction, while temperatures above 70°C led to the decomposition of the product. nih.gov An optimal temperature of 40°C was established to facilitate the desired substitution while minimizing degradation. nih.gov Similarly, patents for the synthesis of propiophenone compounds specify a broad temperature range of 80-120°C, indicating that the ideal temperature can vary significantly based on the specific reagents and catalysts employed. google.com

Solvent: The choice of solvent can dramatically affect reaction rates and yields. For instance, in the synthesis of certain heterocyclic derivatives, aprotic solvents like dioxane, DMSO, and MeCN resulted in very slow reactions or significantly lower yields compared to aqueous ethanol (B145695). libretexts.org This suggests that protic solvents can play a crucial role, potentially by stabilizing intermediates or participating directly in the reaction mechanism. In other cases, aprotic solvents like THF or diethyl ether are preferred, particularly in reactions involving organometallic reagents like Grignard compounds. mdpi.com

Catalysts: Catalysts are frequently employed to enhance reaction rates and selectivity. The oxidative condensation of propiophenones with 2-aminothiophenols can be catalyzed by strong Brønsted acids. researchgate.net In the synthesis of chalcone (B49325) derivatives, a reaction analogous to the potential aldol condensation of propiophenones, various bases (LiOH, NaOH, KOH) and acids (HCl, H₂SO₄, BF₃-Et₂O) are used to catalyze the condensation, with the choice of catalyst significantly impacting the product yield. nih.govnih.gov For example, a study on chalcone synthesis showed that LiOH provided an excellent yield (90%), demonstrating the importance of screening different catalysts to optimize a reaction. nih.gov

The following tables, derived from studies on analogous chemical systems, illustrate the profound impact of reaction conditions on product yield.

Table 1: Effect of Solvent on the Yield of a Base-Catalyzed Cyclization Reaction This table demonstrates the critical role of the solvent system in a base-catalyzed intramolecular cyclization. The use of aqueous ethanol results in a significantly higher yield compared to various aprotic solvents.

SolventYield (%)Reaction Time (h)
Aqueous Ethanol758
DMSO62>50
Dioxane4096
MeCN4050
Ethyl Acetate0-
Data adapted from a study on the cyclization of a related 4-chlorophenyl-containing aminoacetylenic ketone. libretexts.org

Table 2: Optimization of Reaction Conditions for Nucleophilic Substitution on an α-Halopropiophenone This table showcases the optimization of temperature and reactant molar ratio for a nucleophilic substitution reaction to form an α-(perfluorohexyl)propiophenone. It highlights the delicate balance required to achieve a high yield while preventing product decomposition.

EntryMolar Ratio (α-iodopropiophenone : Sulfinate Salt)Temperature (°C)Yield (%)
11.2 : 1250
21.2 : 170Decomposition
31.2 : 14060
42.0 : 14075
53.0 : 14089
Data adapted from a study on the synthesis of α-(perfluorohexyl)propiophenone. nih.gov

Iv. Spectroscopic and Advanced Analytical Characterization Techniques in Research on 3 4 Chlorophenyl 2 Methoxypropiophenone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. Through ¹H NMR and ¹³C NMR, the precise connectivity of atoms in 3-(4-Chlorophenyl)-2'-methoxypropiophenone can be confirmed.

¹H NMR Spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum is expected to show distinct signals corresponding to the aromatic protons on both phenyl rings, the aliphatic protons of the propane (B168953) chain, and the methoxy (B1213986) group protons. The 4-chlorophenyl group typically presents as an AA'BB' system, often appearing as two distinct doublets. The 2'-methoxyphenyl group would show a more complex multiplet pattern for its four adjacent aromatic protons. The two methylene (B1212753) groups of the propiophenone (B1677668) backbone are expected to appear as two triplets, a result of spin-spin coupling with each other. The methoxy protons would appear as a sharp singlet.

¹³C NMR Spectroscopy complements the proton data by providing a signal for each unique carbon atom in the molecule. The spectrum would clearly show the characteristic downfield signal of the ketone carbonyl carbon, signals for the eight aromatic CH carbons and four quaternary aromatic carbons, the two aliphatic methylene carbons, and the methoxy carbon. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

The combined data from these NMR experiments allow for the complete and unambiguous assignment of the molecule's structure.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Data for this compound Predicted values are based on standard chemical shift ranges for similar functional groups and substitution patterns.

¹H NMR Data ¹³C NMR Data
Assignment Predicted δ (ppm) Assignment Predicted δ (ppm)
-CH₂-C=O~3.30 (t)C=O~202
Ar-CH₂-~3.10 (t)Quaternary Ar-C (C-Cl)~132
-OCH₃~3.90 (s)Quaternary Ar-C (C-CH₂)~140
2',6'-H (methoxyphenyl)~7.0-7.8 (m)Quaternary Ar-C (C-O)~158
3',4',5'-H (methoxyphenyl)~7.0-7.8 (m)Quaternary Ar-C (C-C=O)~128
2,6-H (chlorophenyl)~7.30 (d)Aromatic CH~111-134
3,5-H (chlorophenyl)~7.15 (d)-OCH₃~56
-CH₂-C=O~39
Ar-CH₂-~29

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for confirming the molecular weight of a compound and providing structural information through analysis of its fragmentation patterns.

For this compound (C₁₆H₁₅ClO₂), the calculated exact mass is 274.0761 Da. High-resolution mass spectrometry (HRMS) can measure this mass with high precision, confirming the elemental composition. The mass spectrum will display a molecular ion peak ([M]⁺) at m/z ≈ 274. A characteristic isotopic pattern will also be observed due to the presence of chlorine: a second peak ([M+2]⁺) at m/z ≈ 276 with an intensity approximately one-third of the molecular ion peak, corresponding to the natural abundance of the ³⁷Cl isotope.

Electron ionization (EI) is a common technique that causes the molecule to fragment in a reproducible manner. The fragmentation pattern provides a "fingerprint" that can help elucidate the structure. For this propiophenone, key fragmentation pathways would involve cleavage adjacent to the carbonyl group (α-cleavage).

Expected fragmentation includes:

Formation of the 2-methoxybenzoyl cation: Cleavage of the bond between the carbonyl carbon and the adjacent methylene group would result in a stable acylium ion [CH₃OC₆H₄CO]⁺ at m/z = 135. This is often a very prominent peak in the spectrum of substituted acetophenones and propiophenones.

Formation of the 4-chlorobenzyl cation: Cleavage of the bond between the two methylene groups can lead to the formation of the [ClC₆H₄CH₂]⁺ ion at m/z = 125.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

m/z Value Proposed Fragment Ion Formula Notes
274/276 Molecular Ion [M]⁺ [C₁₆H₁₅ClO₂]⁺ Confirms molecular weight; shows ³⁵Cl/³⁷Cl isotope pattern.
135 2-Methoxybenzoyl cation [C₈H₇O₂]⁺ Result of α-cleavage; often the base peak.
125/127 4-Chlorobenzyl cation [C₇H₆Cl]⁺ Result of β-cleavage from the carbonyl group.
111/113 Chlorophenyl cation [C₆H₄Cl]⁺ Loss of CH₂ from the 4-chlorobenzyl cation.

Chromatographic Methods for Purity Assessment and Isomer Separation

Chromatography is essential for separating the target compound from impurities, starting materials, and byproducts, thereby allowing for accurate purity assessment.

Gas chromatography (GC) is a technique used to separate and analyze compounds that can be vaporized without decomposition. It is highly effective for assessing the purity of volatile and semi-volatile substances like this compound. The sample is injected into a heated port, vaporized, and carried by an inert gas through a capillary column. Compounds are separated based on their boiling points and interactions with the column's stationary phase, eluting at characteristic retention times.

When coupled with a mass spectrometer (GC-MS), the technique provides not only purity data but also structural identification of the main component and any separated impurities. researchgate.net As each compound elutes from the GC column, it is immediately ionized and analyzed by the mass spectrometer, generating a mass spectrum that can be used for identification, often by comparison to spectral libraries. scirp.orgnih.gov

Table 3: Typical GC-MS Parameters for Analysis of Aromatic Ketones

Parameter Typical Value/Condition
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS, DB-5)
Carrier Gas Helium, constant flow rate (~1.0 mL/min)
Inlet Temperature 250 - 280 °C
Oven Program Initial temp 100 °C, ramp at 10-20 °C/min to 300 °C, hold for 5 min
Ionization Mode Electron Ionization (EI) at 70 eV
MS Transfer Line Temp 280 °C

| Mass Range | 50 - 500 amu |

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of compounds. For a molecule of moderate polarity like this compound, reversed-phase HPLC (RP-HPLC) is the most common approach.

In RP-HPLC, the sample is dissolved in a suitable solvent and pumped through a column packed with a nonpolar stationary phase (most commonly C18-silica). A polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, is used for elution. sielc.comsielc.com Compounds are separated based on their relative hydrophobicity; less polar compounds interact more strongly with the stationary phase and thus have longer retention times. A UV-Vis detector is typically used, set to a wavelength where the aromatic rings of the analyte exhibit strong absorbance. HPLC is instrumental for determining purity, quantifying the compound in mixtures, and separating it from non-volatile impurities.

Table 4: Typical HPLC Parameters for Analysis of Substituted Propiophenones

Parameter Typical Value/Condition
Column C18, 150 mm x 4.6 mm ID, 5 µm particle size
Mobile Phase Isocratic or gradient elution with Acetonitrile and Water
Flow Rate 1.0 mL/min
Column Temperature 25 - 30 °C
Detector UV-Vis at a wavelength such as 254 nm

| Injection Volume | 10 - 20 µL |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. This technique provides precise measurements of bond lengths, bond angles, and torsion angles, offering an unambiguous confirmation of a molecule's connectivity and conformation in the solid state.

The process involves irradiating a single, high-quality crystal of the compound with a focused beam of X-rays. The crystal diffracts the X-rays into a specific pattern of spots. By analyzing the positions and intensities of these spots, a three-dimensional map of electron density within the crystal can be generated, from which the positions of the individual atoms are determined.

While a specific crystal structure for this compound is not available in the reviewed literature, this technique remains the gold standard for absolute structure proof. The data obtained would not only confirm the propiophenone structure but also reveal details about intermolecular interactions, such as hydrogen bonds or π-stacking, which govern the crystal packing arrangement. For illustrative purposes, the type of data obtained from an X-ray crystallographic analysis of a related propan-1-one derivative is presented below. nih.gov

Table 5: Example Crystallographic Data for a Related Compound, 2,3-Dibromo-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)propan-1-one nih.gov

Parameter Value
Empirical Formula C₁₅H₁₁Br₂ClO₂
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 29.075
b (Å) 9.2358
c (Å) 11.4374
β (°) 103.290
Volume (ų) 2989.0

| Z | 8 |

V. Computational Chemistry and Theoretical Studies of 3 4 Chlorophenyl 2 Methoxypropiophenone

Molecular Modeling and Conformational Analysis

Molecular modeling and conformational analysis are essential for understanding the three-dimensional structure of a molecule, which is intrinsically linked to its physical properties and biological function. These studies explore the potential energy surface of the molecule to identify its most stable conformations (isomers that can be interconverted by rotation around single bonds).

For molecules structurally related to 3-(4-chlorophenyl)-2'-methoxypropiophenone, such as chalcone (B49325) derivatives, Potential Energy Surface (PES) scans are performed to determine the most stable structure by analyzing the torsion angles. bohrium.com For instance, in a comprehensive analysis of (E)-3-(4-chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, a related chalcone, the molecular stability was calculated using PES analysis to identify the most stable conformer. bohrium.com Theoretical studies on similar compounds, like dimethoxy-bithiophenes, have also been used to perform conformational analysis, indicating a preference for non-planar conformations in non-condensed phases. rsc.org This non-planarity can significantly affect the electronic and physical properties of the molecule and related polymers. rsc.org Such analyses provide a foundational understanding of the molecule's preferred shape, which is crucial for predicting its interactions with biological targets.

Electronic Structure Calculations for Reactivity and Properties Prediction

Electronic structure calculations delve into the distribution of electrons within a molecule, which governs its chemical reactivity and various spectroscopic properties. Methods like Density Functional Theory (DFT) and ab initio calculations are pivotal in this domain.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it suitable for a broad range of chemical systems. novapublishers.com DFT is employed to optimize molecular geometry, predict vibrational spectra, and calculate electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). materialsciencejournal.orgresearchgate.net The energy gap between HOMO and LUMO is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. niscpr.res.in

In studies of structurally similar chalcones, like (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one, DFT calculations at the B3LYP/6-311G(d,p) level have been used to investigate the geometrical framework, including bond lengths and angles. materialsciencejournal.orgresearchgate.net Furthermore, DFT is used to generate Molecular Electrostatic Potential (MEP) maps, which visualize the electron density distribution and are useful for identifying sites susceptible to electrophilic and nucleophilic attack. materialsciencejournal.orgresearchgate.net For example, in the analysis of a furan-containing chalcone, the MEP surface was used to understand the reactive sites of the molecule. researchgate.net

DFT calculations also allow for the prediction of various chemical descriptors that quantify reactivity. nih.gov These include ionization potential, electron affinity, chemical hardness, and electrophilicity, which provide a quantitative basis for comparing the reactivity of different molecules. nih.govmdpi.com

Below are tables representing typical data obtained from DFT calculations for a related chalcone, (E)-3-(4-hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, which illustrates the type of information derived from such studies. niscpr.res.in

Table 1: Selected Theoretical Bond Lengths and Bond Angles

Parameter Bond Length (Å) Parameter Bond Angle (°)
C1-O2 1.364 O2-C1-C6 115.5
C11=O12 1.227 C10-C11-O12 120.3

This table is interactive. You can sort and filter the data.

Table 2: Calculated Global Reactivity Descriptors

Parameter Value (eV)
HOMO Energy -5.986
LUMO Energy -2.233
Energy Gap (ΔE) 3.753
Ionization Potential (I) 5.986
Electron Affinity (A) 2.233
Electronegativity (χ) 4.109
Chemical Hardness (η) 1.761
Chemical Softness (S) 0.568

This table is interactive. You can sort and filter the data.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without the use of experimental data or empirical parameters. numberanalytics.com These methods, which include Hartree-Fock (HF) and post-HF methods like Møller-Plesset perturbation theory (MP2) and coupled-cluster theory (CCSD(T)), are often more computationally demanding than DFT but can provide higher accuracy for certain properties. numberanalytics.comnih.gov

Ab initio calculations are particularly valuable for studying reaction mechanisms, allowing researchers to map out reaction pathways, identify transition states, and calculate activation energies. numberanalytics.comsioc-journal.cn By investigating the structures and energies of reactants, intermediates, transition states, and products, these methods provide deep insights into the kinetics and thermodynamics of chemical reactions. researchgate.net For example, ab initio studies have been used to investigate the reaction mechanisms of radicals, molecular decompositions, and additions. nih.gov These calculations can elucidate the electronic changes that occur during a reaction, helping to explain why certain products are formed preferentially. numberanalytics.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Propiophenone (B1677668) Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov These models are built using a "training set" of molecules with known activities to identify key molecular descriptors (physicochemical, topological, or 3D properties) that govern their effects. nih.gov

For propiophenone derivatives, 2D-QSAR and 3D-QSAR studies have been conducted to explore their potential as anticancer and anti-HIV-1 protease agents. simulations-plus.comnih.govresearchgate.net In these studies, molecular descriptors are calculated for a series of compounds and then correlated with their experimentally measured biological activities using statistical methods like Partial Least Squares (PLS) regression. nih.govresearchgate.net

A 3D-QSAR study on propiophenone derivatives with anti-HIV-1 protease activity developed a model with good predictive capability, as indicated by its statistical parameters (R² = 0.94 and Q² = 0.59). simulations-plus.comresearchgate.net Such models help to identify the crucial structural features and pharmacophores that enhance biological activity. nih.gov The insights gained from QSAR models can then be used to design new, more potent derivatives by modifying the molecular structure to optimize the identified descriptors. simulations-plus.comresearchgate.net The predictive power of a QSAR model is typically validated using cross-validation techniques and by testing it on an external set of compounds not used in the model's creation. nih.gov

Table 3: Mentioned Compounds

Compound Name
This compound
(E)-3-(4-chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one
(E)-3-(4-hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one
(E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one
3,3'-dimethoxy-2,2'-bithiophene
3,4'-dimethoxy-2,2'-bithiophene
4,4'-dimethoxy-2,2'-bithiophene
Butadiene

This table is interactive. You can sort and filter the data.

Vii. Future Directions and Research Opportunities

Exploration of Novel and Sustainable Synthetic Pathways for the Compound

The synthesis of aryl ketones, including propiophenone (B1677668) derivatives, traditionally relies on methods like Friedel-Crafts acylation. chemistryviews.org However, these approaches often require stoichiometric amounts of Lewis acids and may lack efficiency with certain substrates. chemistryviews.org Future research should focus on developing more sustainable and versatile synthetic routes to 3-(4-Chlorophenyl)-2'-methoxypropiophenone.

Modern synthetic organic chemistry offers several promising strategies:

Transition-Metal Catalysis : Palladium-catalyzed carbonylative coupling reactions have emerged as powerful methods for aryl ketone synthesis. chemistryviews.orgchemistryviews.orgcas.cn These reactions can utilize carbon monoxide (or a CO surrogate like formic acid) to couple aryl halides with appropriate partners. chemistryviews.orgchemistryviews.org Exploring a carbonylative Suzuki or Heck-type coupling could provide a highly efficient and functional-group-tolerant pathway.

C-H Activation : Direct C-H activation/acylation represents a highly atom-economical approach, avoiding the need for pre-functionalized starting materials. Research into rhodium or palladium-catalyzed C-H acylation of a 1-chloro-4-substituted benzene (B151609) with a 2-methoxy-functionalized acylating agent could establish a novel and efficient synthesis.

Photoredox Catalysis : Light-mediated reactions offer mild and sustainable conditions for synthesis. researchgate.net A photoredox/nickel dual catalytic system could potentially be designed to couple an appropriate acyl radical precursor with the chlorophenyl moiety, providing a novel route under ambient conditions. researchgate.net

Biocatalysis : The use of enzymes to catalyze the formation of this compound would represent a significant advancement in green chemistry. Engineering a suitable enzyme, such as a ketoreductase or a non-ribosomal peptide synthetase domain, could enable the synthesis in aqueous media under mild conditions, minimizing waste and environmental impact.

A comparative overview of these potential synthetic strategies is presented below.

Synthetic Strategy Principle Potential Advantages Key Challenges
Transition-Metal Catalysis Palladium-catalyzed carbonylative cross-coupling of an aryl halide and an organometallic reagent. chemistryviews.orgcas.cnHigh efficiency, broad substrate scope, functional group tolerance. cas.cnCatalyst cost, ligand sensitivity, potential for metal contamination in the final product.
Direct C-H Activation Direct functionalization of a C-H bond on one of the aromatic rings with an acyl group.High atom economy, reduced number of synthetic steps, less pre-functionalization needed.Regioselectivity control, requirement for directing groups, potentially harsh reaction conditions.
Photoredox Catalysis Use of light to generate radical intermediates for bond formation under mild conditions. researchgate.netMild reaction conditions, high selectivity, access to unique reaction pathways.Substrate scope limitations, requirement for specialized photoreactor equipment.
Biocatalysis Use of enzymes to catalyze the key bond-forming steps.Environmentally friendly ("green"), high stereoselectivity, mild aqueous conditions.Enzyme discovery and engineering, low reaction rates, substrate specificity limitations.

Advanced Mechanistic Elucidation of Biological Interactions

The biological activity of this compound is currently uncharacterized. The presence of a chlorinated phenyl group and a methoxy-substituted ring, common in bioactive molecules, strongly suggests potential interactions with biological targets such as enzymes or receptors. nih.gov Future research must prioritize the elucidation of these interactions at a molecular level.

Key research opportunities include:

Unbiased Phenotypic Screening : Initial screening of the compound against a diverse panel of human cell lines can identify potential therapeutic areas, such as oncology or infectious diseases. nih.gov Chalcone (B49325) derivatives with similar structural motifs have shown promise as antileishmanial agents. mdpi.comresearchgate.net

In Silico Target Prediction : Computational tools can predict potential protein targets by comparing the compound's structure to databases of known ligands. nih.gov This can provide initial hypotheses for experimental validation.

Advanced Biophysical Techniques : Once a potential target is identified, techniques such as Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to quantify binding affinity, kinetics, and thermodynamics. These methods provide a detailed picture of the physical interaction between the small molecule and its protein target. nih.gov

Structural Biology : Obtaining a high-resolution crystal structure of the compound bound to its target protein would offer the most detailed mechanistic insight. This structural information can reveal the specific amino acid residues involved in binding and explain the basis of the compound's activity, guiding future optimization efforts.

Molecular Dynamics (MD) Simulations : MD simulations can complement experimental data by providing an atomistic-level view of the dynamic interactions between the compound and its target protein over time, helping to understand aspects of catalytic function or allosteric modulation. mdpi.com

Development of Sophisticated Computational Models for Predictive Analysis

Computational chemistry and machine learning are indispensable tools for accelerating drug discovery. nih.govdoctortarget.com For this compound, developing predictive models can guide its optimization and explore its therapeutic potential.

Future computational efforts should include:

Quantitative Structure-Activity Relationship (QSAR) : By synthesizing and testing a library of analogues, QSAR models can be built to correlate specific structural features with biological activity. This allows for the rational design of more potent and selective compounds.

Pharmacophore Modeling : Identifying the key three-dimensional arrangement of chemical features (the pharmacophore) responsible for biological activity can guide the design of novel molecules with improved properties.

Machine Learning and Deep Learning : Advanced machine learning algorithms can be trained on large datasets of chemical structures and their associated bioactivities to predict the properties of new molecules. stanford.edumedium.com A neural network model, for instance, could be developed to predict the bioactivity of novel propiophenone derivatives against specific targets with high accuracy. plos.org Such models can significantly reduce the time and cost associated with experimental screening. frontiersin.org

ADMET Prediction : Computational models that predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound are crucial for early-stage drug development. researchgate.net Early identification of potential liabilities, such as poor metabolic stability or off-target toxicity, allows for structural modifications to mitigate these issues.

The table below summarizes various computational approaches and their potential applications for this compound.

Computational Model Principle Application for this compound
Molecular Docking Predicts the preferred orientation of a molecule when bound to a target protein. rsc.orgIdentification of likely binding modes within the active or allosteric sites of predicted protein targets.
DFT Calculations Uses quantum mechanics to calculate the electronic structure of a molecule. researchgate.netmaterialsciencejournal.orgDetermination of molecular orbitals (HOMO/LUMO), electrostatic potential, and reactivity descriptors to understand chemical behavior. researchgate.netresearchgate.net
Machine Learning (e.g., SVM, Neural Networks) Learns patterns from large datasets to make predictions on new data. stanford.eduplos.orgPredicting bioactivity against various targets, classifying compounds as active/inactive, and predicting ADMET properties. plos.orgtandfonline.com
Molecular Dynamics (MD) Simulations Simulates the physical movements of atoms and molecules over time. mdpi.comAssessing the stability of the compound-protein complex, identifying key dynamic interactions, and calculating binding free energies.

Integration with Chemical Biology Approaches for Target Identification and Validation

Should initial screenings reveal an interesting biological phenotype, identifying the specific molecular target(s) of this compound becomes a critical step. nih.gov Chemical biology provides a powerful toolkit for this purpose, primarily by converting the "hit" compound into a chemical probe. nih.govnih.gov

Future research in this area should focus on:

Probe Synthesis : The core structure of this compound can be synthetically modified to create a chemical probe. This involves introducing a reactive group (for covalent labeling) or a reporter tag. Common strategies include:

Photo-affinity Labeling : Incorporating a photo-reactive group (e.g., a diazirine or benzophenone) allows for light-induced covalent crosslinking to the target protein upon binding. nih.govresearchgate.net

Affinity-Based Probes : Attaching a "clickable" handle, such as an alkyne or azide, allows for the subsequent attachment of a reporter molecule (e.g., biotin (B1667282) or a fluorophore) via bio-orthogonal chemistry. rsc.org This enables target pull-down and identification.

Target Identification using Chemical Proteomics : The synthesized probe can be used in complex biological samples (e.g., cell lysates or live cells) to label its binding partners. mdpi.com Using affinity purification (e.g., with biotin-streptavidin) followed by quantitative mass spectrometry, the protein targets can be identified and quantified. nih.gov

Target Validation : Once potential targets are identified, their relevance to the observed phenotype must be validated. This can be achieved through genetic techniques like RNA interference (RNAi) or CRISPR-Cas9 gene editing to knock down or knock out the target protein. nih.gov If depleting the target protein recapitulates the effect of the compound, it provides strong evidence that it is a true target. nih.gov

This integrated chemical biology workflow provides a robust pathway from a phenotypic hit to a validated molecular target, which is essential for understanding the compound's mechanism of action and advancing it as a potential therapeutic agent. nih.govresearchgate.net

Q & A

Q. What are the critical spectroscopic techniques for confirming the structural identity of 3-(4-chlorophenyl)-2'-methoxypropiophenone?

  • Methodological Answer : Structural confirmation requires a combination of 1H/13C NMR and FT-IR spectroscopy . For NMR, focus on distinguishing the methoxy group (δ ~3.8–4.0 ppm for OCH3) and the ketone carbonyl (δ ~190–210 ppm in 13C). IR should show a strong C=O stretch (~1680–1720 cm⁻¹). Cross-reference with X-ray crystallography (if single crystals are obtainable) to validate bond angles and dihedral angles, as demonstrated in related chlorophenyl-propiophenone derivatives .

Q. How can researchers optimize the synthesis of this compound to minimize side products?

  • Methodological Answer : Use Friedel-Crafts acylation with AlCl3 as a catalyst under anhydrous conditions. Key steps:
  • Purify starting materials (e.g., 4-chlorobenzoyl chloride and 2-methoxyacetophenone) via recrystallization.
  • Control reaction temperature (0–5°C) to suppress polyacylation.
  • Monitor progress via HPLC (C18 column, acetonitrile/water mobile phase) to detect intermediates like 3-(4-chlorophenyl)propiophenone .

Q. What are the solubility characteristics of this compound in common organic solvents?

  • Methodological Answer : The compound is moderately soluble in chloroform and dichloromethane but poorly soluble in water (<0.1 mg/mL). For experimental use, prepare stock solutions in DMSO (50–100 mM) and confirm stability via UV-Vis spectroscopy (λmax ~280 nm) over 24 hours .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic substitutions?

  • Methodological Answer : Perform density functional theory (DFT) calculations (B3LYP/6-31G* basis set) to map electron density on the carbonyl carbon and para-chlorophenyl ring. Compare with experimental Hammett substituent constants (σ values for Cl and OCH3) to predict regioselectivity in reactions like Grignard additions or reductions. Validate predictions using GC-MS to track reaction pathways .

Q. What analytical strategies resolve contradictions in crystallographic data for halogenated propiophenones?

  • Methodological Answer : For conflicting unit cell parameters (e.g., β angle discrepancies), employ Rietveld refinement on powder XRD data to validate monoclinic vs. orthorhombic systems. Use synchrotron radiation for high-resolution data collection (θ > 25°). Cross-validate with solid-state NMR to detect polymorphism, as seen in structurally similar dinaphtho-dioxaphosphepin derivatives .

Q. How do steric and electronic effects of the 4-chlorophenyl and 2'-methoxy groups influence photodegradation pathways?

  • Methodological Answer : Conduct photostability studies under UV light (λ = 254 nm) in methanol. Use LC-HRMS to identify degradation products (e.g., dechlorinated or demethylated species). Compare with TD-DFT calculations to correlate excited-state transitions with bond cleavage patterns. Reference analogous studies on 4-methoxyphenylacetic acid for mechanistic insights .

Q. What protocols ensure purity (>99%) for pharmacological assays involving this compound?

  • Methodological Answer :
  • Purify via column chromatography (silica gel, hexane/ethyl acetate gradient).
  • Confirm purity using HPLC-PDA (peak area normalization) and DSC (melting point consistency, expected ~120–125°C).
  • Quantify trace impurities (e.g., residual AlCl3) via ICP-MS (detection limit <1 ppm) .

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Reactant of Route 1
3-(4-Chlorophenyl)-2'-methoxypropiophenone
Reactant of Route 2
3-(4-Chlorophenyl)-2'-methoxypropiophenone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.